![molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7](/img/structure/B2857186.png)

5-bromobenzo[b]thiophen-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

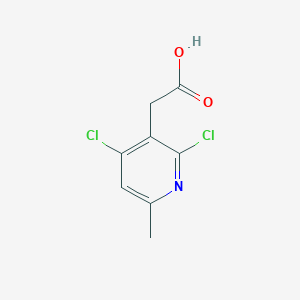

5-bromobenzo[b]thiophen-3(2H)-one is a chemical compound with the molecular formula C8H5BrOS . It is a derivative of benzo[b]thiophene . The compound appears as white to cream to pale orange crystals or powder .

Synthesis Analysis

The synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are structurally similar to this compound, has been achieved using the Fiesselmann thiophene synthesis . This method involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[b]thiophene core with a bromine atom attached at the 5-position .

Chemical Reactions Analysis

Bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid gives the 2,3,6-tribromo-derivative; nitration gives a mixture of 2,3,6-tribromo-(25%), 2,3,4-tribromo-(3%), 2,3-dibromo-6-nitro-(32%), and 2,3-dibromo-4-nitrobenzo[b]thiophen (36%) .

Physical And Chemical Properties Analysis

This compound is a white to cream to pale orange solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Applications De Recherche Scientifique

Synthesis and Biological Importance

5-bromobenzo[b]thiophen-3(2H)-one is a compound of interest in the field of medicinal chemistry due to its potential as a precursor in synthesizing biologically active derivatives. The synthesis of 2-(thio)ureabenzothiazoles, for instance, demonstrates the utility of thiophene derivatives in creating compounds with a broad spectrum of biological activities. These activities include potential therapeutic agents with applications ranging from the treatment of rheumatoid arthritis to serving as fungicides and herbicides. The advancements in synthetic methodologies highlight the compound's role in the development of new pharmacophores, emphasizing its significance in drug discovery and agricultural applications (Rosales-Hernández et al., 2022).

Environmental and Health Concerns of Brominated Compounds

While not directly related to this compound, it's essential to understand the broader context of brominated compounds in environmental and health science. Research on polybrominated dibenzo-p-dioxins and dibenzofurans sheds light on the environmental persistence and toxicological impacts of brominated organic compounds. These studies underscore the significance of monitoring and understanding the environmental fate of such compounds to mitigate potential adverse effects on human health and ecosystems (Mennear & Lee, 1994).

Biodegradation of Condensed Thiophenes

The environmental persistence and biodegradation of condensed thiophenes, including benzothiophenes which share structural similarities with this compound, are crucial for assessing the environmental impact of such compounds. Understanding the biodegradation pathways and toxicity of condensed thiophenes in petroleum and other products is vital for developing strategies to address pollution and potential health risks associated with these compounds (Kropp & Fedorak, 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzo[b]thiophene derivatives have been utilized as organic semiconductors for organic field-effect transistors

Mode of Action

It’s known that benzo[b]thiophene derivatives can participate in electrochemical reactions . The compound might interact with its targets through electronic effects, influencing the properties of the semiconductor material .

Biochemical Pathways

As an organic semiconductor, it likely influences electron transport pathways in the context of organic field-effect transistors .

Pharmacokinetics

It’s worth noting that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

As an organic semiconductor, it likely influences the electrical properties of materials in which it is incorporated, such as organic thin-film transistors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromobenzo[b]thiophen-3(2H)-one. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . Light sensitivity could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

5-bromo-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNHIUBOBYGRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2857109.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)